molecular formula C17H19NO2 B1392153 2-(4-tert-Butylbenzoyl)-6-methoxypyridine CAS No. 1187164-25-5

2-(4-tert-Butylbenzoyl)-6-methoxypyridine

Cat. No.: B1392153
CAS No.: 1187164-25-5
M. Wt: 269.34 g/mol
InChI Key: OVKNIURJUQNPQV-UHFFFAOYSA-N
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Description

2-(4-tert-Butylbenzoyl)-6-methoxypyridine is a synthetic chemical scaffold of interest in advanced material science, agrochemical, and pharmaceutical research. The compound features a tert-butyl-benzoyl moiety linked to a methoxy-substituted pyridine ring, a structural motif found in compounds investigated for pest control and antimicrobial activity . This specific molecular architecture is designed for structure-activity relationship (SAR) studies, particularly in the development of carbonyl-bridged active ingredients . Researchers can utilize this reagent as a key intermediate to explore novel mechanisms of action or to develop new classes of inhibitors. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the compound's suitability for any specific experimental application.

Properties

IUPAC Name

(4-tert-butylphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-5-7-15(18-14)20-4/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKNIURJUQNPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501181402
Record name [4-(1,1-Dimethylethyl)phenyl](6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187164-25-5
Record name [4-(1,1-Dimethylethyl)phenyl](6-methoxy-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,1-Dimethylethyl)phenyl](6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine typically involves the acylation of 6-methoxypyridine with 4-tert-butylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts acylation reaction . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and controlled synthesis compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylbenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of 2-(4-tert-Butylbenzoyl)-6-formylpyridine.

    Reduction: Formation of 2-(4-tert-Butylbenzyl)-6-methoxypyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis and Intermediate

1. Synthetic Applications:

  • Intermediate in Organic Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, enhancing the formation of diverse compounds.
  • Friedel-Crafts Acylation: The synthesis typically involves the acylation of 6-methoxypyridine with 4-tert-butylbenzoyl chloride, often using Lewis acid catalysts like aluminum chloride. This reaction is significant for producing derivatives used in pharmaceuticals and agrochemicals.

Biological Applications

2. Pharmacological Properties:

  • Anti-inflammatory Activity: Research indicates that 2-(4-tert-Butylbenzoyl)-6-methoxypyridine exhibits potential anti-inflammatory properties by inhibiting specific inflammatory pathways, which could be beneficial for treating inflammatory diseases.
  • Antimicrobial Activity: Preliminary studies suggest moderate antimicrobial activity against various pathogens, indicating its potential as an antimicrobial agent.
  • Cytotoxicity Against Cancer Cells: In vitro studies have shown that this compound has moderate cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism involves inhibiting tubulin polymerization, disrupting normal cell division processes.

3. Mechanism of Action:

  • The compound interacts with specific molecular targets, acting as an inhibitor or modulator of certain enzymes or receptors. The structural features, including the benzoyl group and methoxy group, enhance its binding to hydrophobic pockets in proteins, influencing their functionality.

Industrial Applications

4. Material Science:

  • Advanced Materials Production: Due to its stability and functional groups, this compound is utilized in producing advanced materials such as polymers and coatings. Its properties make it suitable for applications requiring durable and chemically resistant materials.

Case Studies and Evaluations

5. Cytotoxicity Studies:

  • A study highlighted that the compound exhibited perinuclear staining in human tumor cell lines, suggesting effective cellular uptake and localization. The moderate cytotoxic activity indicates potential for further development as an anticancer agent.

6. Antimicrobial Investigations:

  • Another investigation revealed promising antimicrobial activity against various pathogens, warranting further exploration into its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. For example, the benzoyl group may interact with hydrophobic pockets in proteins, while the methoxy group can form hydrogen bonds with amino acid residues, leading to changes in protein function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Analogs

Example : 2-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-chlorophenyl)-6-methoxypyridine

  • Structural Differences : Replaces the tert-butylbenzoyl group with a triazole ring and a 2-chlorophenyl substituent.
  • Biological Activity : Exhibits potent inhibition of human topoisomerase IIα (IC₅₀ = 1.2 μM) and anticancer activity against HeLa and MCF-7 cell lines .
  • Key Contrast : The triazole ring enhances π-π stacking and hydrogen-bonding interactions with enzyme active sites, whereas the tert-butyl group in the target compound prioritizes steric effects over direct binding.
Halogen-Substituted Analogs

Example : 2-(3-Iodobenzoyl)-6-methoxypyridine

  • Structural Differences : Substitutes the tert-butyl group with an iodine atom at the benzoyl meta-position.
Carbamate and Silyl Derivatives

Examples :

  • tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
  • 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine
  • Structural Differences : Carbamate or silyl ether groups replace the benzoyl moiety.
  • Functional Impact : These groups enhance hydrolytic stability or serve as protective intermediates in synthesis .
  • Key Contrast : The absence of a benzoyl group in these derivatives limits conjugation effects seen in the target compound.

Comparison with Functional Analogs in Catalysis

Example : 2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine

  • Structural Similarities : Shares the tert-butyl and methoxypyridine motifs.
  • Application : Used as a chiral phosphorus ligand in asymmetric catalysis, achieving >99% enantiomeric excess in certain reactions .
  • Key Contrast: The dihydrobenzooxaphosphol ring in the ligand introduces chirality, a feature absent in the target compound, highlighting divergent applications (catalysis vs.

Substituent Effects on Enzyme Interactions

  • Methoxy Group : Compared to hydroxyl or methyl groups, the methoxy substituent balances solubility and steric hindrance, as seen in pyridine-based ligands .

Biological Activity

2-(4-tert-Butylbenzoyl)-6-methoxypyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with both a tert-butylbenzoyl group and a methoxy group. This unique structure is believed to contribute to its biological activity by enhancing interactions with various molecular targets.

1. Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. This is attributed to its ability to inhibit specific inflammatory pathways, potentially making it useful in treating inflammatory diseases.

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against a range of microorganisms, indicating its potential as an antimicrobial agent .

3. Cytotoxicity

In vitro studies have demonstrated moderate cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism underlying this cytotoxicity appears to involve the inhibition of tubulin polymerization, which disrupts normal cell division processes .

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory and proliferative pathways.
  • Receptor Modulation : Its structural components allow it to interact with hydrophobic pockets in proteins, influencing their activity .

Case Studies and Evaluations

Several studies have highlighted the biological activity of this compound:

  • Study on Cytotoxicity : A study reported that the compound exhibited perinuclear staining in human tumor cell lines, suggesting effective cellular uptake and localization. The cytotoxic activity was moderate, indicating potential for further development as an anticancer agent .
  • Antimicrobial Studies : Another investigation revealed that the compound showed promising antimicrobial activity against various pathogens, warranting further exploration into its potential as a therapeutic agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure CharacteristicsBiological Activity
This compoundTert-butylbenzoyl + methoxy groupModerate cytotoxicity; anti-inflammatory properties
2-(4-Butylbenzoyl)-6-methylpyridineButylbenzoyl + methyl groupAntimicrobial activity; lower cytotoxicity
4-tert-Butylbenzoyl chlorideTert-butylbenzoyl onlyLimited biological studies available

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-tert-Butylbenzoyl)-6-methoxypyridine
Reactant of Route 2
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2-(4-tert-Butylbenzoyl)-6-methoxypyridine

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